4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline
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Overview
Description
(E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired imine product. Common reagents used in this synthesis include:
- 4-(4-METHYL-1,3-BENZOXAZOL-2-YL)BENZALDEHYDE
- 3-NITROANILINE
- Catalysts such as acetic acid or p-toluenesulfonic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups onto the benzoxazole ring.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The benzoxazole ring and nitrophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-NITROPHENYL)METHANIMINE
- (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(2-NITROPHENYL)METHANIMINE
Uniqueness
The unique combination of the benzoxazole ring and the nitrophenyl group in (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE imparts distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H15N3O3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C21H15N3O3/c1-14-4-2-7-19-20(14)23-21(27-19)16-8-10-17(11-9-16)22-13-15-5-3-6-18(12-15)24(25)26/h2-13H,1H3 |
InChI Key |
HWUAKWAKLKUUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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